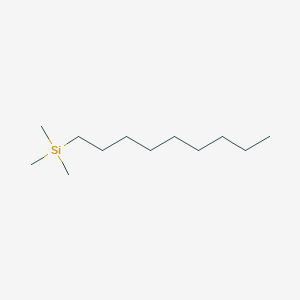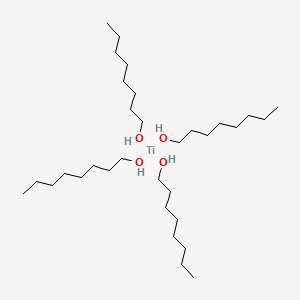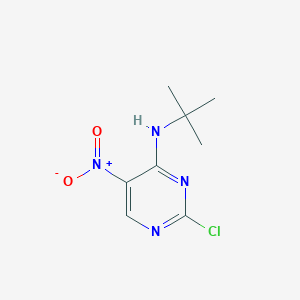
2-(Bis(methylthio)methyl)phenyl methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bis(methylthio)methyl)phenyl methylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenyl ring substituted with a methylcarbamate group and two methylthio groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(methylthio)methyl)phenyl methylcarbamate typically involves the reaction of 2-(methylthio)benzyl chloride with methyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
化学反应分析
Types of Reactions
2-(Bis(methylthio)methyl)phenyl methylcarbamate can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio groups, yielding the corresponding phenyl methylcarbamate.
Substitution: The methylthio groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl methylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学研究应用
2-(Bis(methylthio)methyl)phenyl methylcarbamate has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of acetylcholinesterase.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting the nervous system.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
作用机制
The mechanism of action of 2-(Bis(methylthio)methyl)phenyl methylcarbamate involves the inhibition of enzymes by carbamylation. The compound reacts with the active site of the enzyme, forming a stable carbamate-enzyme complex. This inhibits the enzyme’s activity, leading to the desired biological effect. The molecular targets include enzymes such as acetylcholinesterase, which is crucial for nerve signal transmission.
相似化合物的比较
Similar Compounds
Methiocarb: A similar carbamate compound used as a pesticide.
Ethiofencarb: Another carbamate pesticide with similar enzyme inhibition properties.
Phenyl methylcarbamate: A simpler carbamate compound with fewer substituents.
Uniqueness
2-(Bis(methylthio)methyl)phenyl methylcarbamate is unique due to the presence of two methylthio groups, which can undergo various chemical modifications. This provides versatility in its applications and potential for the development of new derivatives with enhanced properties.
属性
CAS 编号 |
6853-79-8 |
|---|---|
分子式 |
C13H19NO2S2 |
分子量 |
285.4 g/mol |
IUPAC 名称 |
[2-[bis(ethylsulfanyl)methyl]phenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H19NO2S2/c1-4-17-12(18-5-2)10-8-6-7-9-11(10)16-13(15)14-3/h6-9,12H,4-5H2,1-3H3,(H,14,15) |
InChI 键 |
GAAGFBCYBSDRSY-UHFFFAOYSA-N |
规范 SMILES |
CCSC(C1=CC=CC=C1OC(=O)NC)SCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4,6-Dithia-1-azabicyclo[3.2.0]heptane](/img/structure/B13782425.png)






